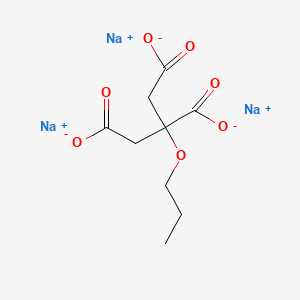
Trisodium 2-propoxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-propoxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C9H11Na3O9. It is a trisodium salt of 2-propoxypropane-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 2-propoxypropane-1,2,3-tricarboxylate typically involves the reaction of 2-propoxypropane-1,2,3-tricarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the complete conversion of the acid to its trisodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-propoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Trisodium 2-propoxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of trisodium 2-propoxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This chelation can influence various biochemical processes, including enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trisodium citrate: A similar compound with three sodium ions and a tricarboxylate structure.
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Another related compound with a hydroxyl group instead of a propoxy group.
Uniqueness
Trisodium 2-propoxypropane-1,2,3-tricarboxylate is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
84370-85-4 |
|---|---|
Molecular Formula |
C9H14NaO7 |
Molecular Weight |
257.19 g/mol |
IUPAC Name |
trisodium;2-propoxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H14O7.Na/c1-2-3-16-9(8(14)15,4-6(10)11)5-7(12)13;/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15); |
InChI Key |
ZYRUHEDBQBWLPD-UHFFFAOYSA-N |
SMILES |
CCCOC(CC(=O)[O-])(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCOC(CC(=O)O)(CC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
84370-85-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















